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Compound of Interest

Compound Name: (2S)-2-amino-N-propylbutanamide

Cat. No.: B2486461 Get Quote

Brivaracetam, marketed under the brand name Briviact®, represents a significant advancement

in the treatment of epilepsy. As a second-generation antiepileptic drug (AED) in the racetam

class, its development was a multi-year endeavor rooted in a deep understanding of the

molecular targets of epilepsy and a drive to improve upon existing therapies. This technical

guide provides an in-depth exploration of the discovery and development history of

Brivaracetam, tailored for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization
The journey of Brivaracetam began at UCB Pharma, the same company that developed the

groundbreaking AED, levetiracetam. The discovery of levetiracetam's novel mechanism of

action, binding to the synaptic vesicle protein 2A (SV2A), opened a new therapeutic avenue for

epilepsy treatment. This protein is involved in the regulation of neurotransmitter release, and its

modulation can reduce neuronal hyperexcitability.

The development of Brivaracetam was a deliberate effort to create a successor to

levetiracetam with an improved pharmacological profile. The primary goal was to identify a

compound with higher affinity and selectivity for SV2A, potentially leading to greater efficacy

and a more favorable side-effect profile. This led to a large-scale screening program of novel

chemical entities. Brivaracetam, then known as UCB 34714, emerged as a promising candidate

from a series of n-propyl-pyrrolidinone derivatives. Its chemical structure is (2S)-2-[(4R)-2-oxo-

4-propylpyrrolidin-1-yl] butanamide, distinguishing it from levetiracetam by the presence of a

propyl group at the 4-position of the pyrrolidinone ring.
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Mechanism of Action
Brivaracetam's primary mechanism of action is its high-affinity, selective binding to synaptic

vesicle protein 2A (SV2A). SV2A is a transmembrane glycoprotein found in the membranes of

synaptic vesicles in neurons and endocrine cells. While its precise function is still under

investigation, it is believed to play a crucial role in the trafficking and fusion of synaptic vesicles,

thereby modulating the release of neurotransmitters. By binding to SV2A, Brivaracetam is

thought to reduce the release of glutamate, an excitatory neurotransmitter, during periods of

excessive neuronal activity, thus preventing seizures.

One of the key differentiators of Brivaracetam from levetiracetam is its approximately 10- to 30-

fold higher binding affinity for SV2A. This higher affinity is attributed to the structural differences

between the two molecules. Furthermore, Brivaracetam exhibits faster penetration into the

brain compared to levetiracetam, which may contribute to a more rapid onset of action.
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Caption: Proposed mechanism of Brivaracetam action at the synapse.

Preclinical Development
The preclinical evaluation of Brivaracetam involved a comprehensive battery of in vitro and in

vivo studies to characterize its pharmacological, pharmacokinetic, and toxicological properties.

In vitro studies were crucial in establishing the binding affinity and selectivity of Brivaracetam

for SV2A. Radioligand binding assays were employed to determine the inhibition constant (Ki)

of Brivaracetam for SV2A.

Table 1: In Vitro Binding Affinities for SV2A

Compound Ki (nM)

Levetiracetam 1000

Brivaracetam 30

Data are representative values from preclinical studies.

Brivaracetam demonstrated broad-spectrum anticonvulsant activity in a variety of animal

models of epilepsy. These models are designed to mimic different types of seizures observed in

humans.

Table 2: Efficacy of Brivaracetam in Animal Models of Epilepsy
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Animal Model Seizure Type ED50 (mg/kg)

Audiogenic seizure-susceptible

mice
Generalized tonic-clonic 2.7

Corneal kindled mice Focal to bilateral tonic-clonic 6.8

Amygdala kindled rats Focal seizures 4.2

Genetic Absence Epilepsy

Rats from Strasbourg

(GAERS)

Absence seizures 1.3

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the

population.

This model is a classic method for assessing the efficacy of potential AEDs against generalized

tonic-clonic seizures.

Animals: Genetically audiogenic seizure-susceptible mice (e.g., Frings, DBA/2J) are used.

Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad

libitum access to food and water.

Drug Administration: Brivaracetam or vehicle is administered intraperitoneally (i.p.) or orally

(p.o.) at various doses.

Seizure Induction: At a predetermined time after drug administration (corresponding to the

peak time of action), individual mice are placed in a sound-attenuated chamber. A high-

intensity acoustic stimulus (e.g., 120 dB bell) is presented for a fixed duration (e.g., 60

seconds).

Observation: Mice are observed for the occurrence of a characteristic seizure sequence: wild

running, clonic seizures, tonic hindlimb extension, and respiratory arrest.

Endpoint: The primary endpoint is the percentage of mice protected from the tonic hindlimb

extension phase of the seizure.
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Data Analysis: The ED50 is calculated using probit analysis.

Workflow for Audiogenic Seizure Model
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Caption: Experimental workflow for the audiogenic seizure model.

Clinical Development
The clinical development program for Brivaracetam was extensive, encompassing Phase I, II,

and III trials to establish its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and

pharmacokinetic profile of Brivaracetam. These studies demonstrated that Brivaracetam is

rapidly and completely absorbed after oral administration, with a half-life of approximately 9

hours. It is primarily metabolized by hydrolysis of the acetamide group, followed by

hydroxylation.

Table 3: Key Pharmacokinetic Parameters of Brivaracetam in Healthy Adults

Parameter Value

Time to peak plasma concentration (Tmax) ~1 hour

Bioavailability >90%

Plasma protein binding <20%

Elimination half-life (t1/2) ~9 hours

A series of randomized, double-blind, placebo-controlled Phase II and III trials were conducted

to evaluate the efficacy and safety of Brivaracetam as adjunctive therapy in adult patients with

partial-onset seizures.

Table 4: Summary of Pivotal Phase III Efficacy Trials
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Trial
Number of
Patients

Brivaracetam
Doses
(mg/day)

Median
Seizure
Reduction
over Placebo
(%)

Responder
Rate (≥50%
seizure
reduction)
over Placebo
(%)

N01252 400 50, 100, 200 19.5 - 22.8 16.6 - 19.9

N01253 399 20, 50, 100 12.8 - 21.6 14.8 - 21.6

N01358 768 100, 200 22.8 - 23.2 21.6 - 22.4

The most common adverse events reported in clinical trials were somnolence, dizziness,

fatigue, and headache.

Regulatory Approval and Post-Marketing
Based on the robust preclinical and clinical data, Brivaracetam received marketing

authorization from the European Medicines Agency (EMA) and the U.S. Food and Drug

Administration (FDA) in 2016 for the adjunctive treatment of partial-onset seizures in patients

16 years of age and older. Its indication has since been expanded to include monotherapy and

treatment in younger patient populations.

Post-marketing studies and real-world evidence continue to support the efficacy and safety of

Brivaracetam in the management of epilepsy.

Conclusion
The discovery and development of Brivaracetam is a prime example of rational drug design,

building upon the knowledge gained from a first-in-class molecule to create an improved

therapeutic agent. Its journey from a laboratory curiosity to a widely used AED highlights the

importance of a deep understanding of the underlying pathophysiology of disease, a robust

preclinical and clinical development program, and a commitment to improving patient

outcomes. Brivaracetam's distinct pharmacological profile, characterized by high affinity for

SV2A and rapid brain penetration, has established it as a valuable option in the

armamentarium for epilepsy treatment.
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To cite this document: BenchChem. [The Discovery and Development of Brivaracetam: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2486461#discovery-and-development-history-of-
brivaracetam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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